molecular formula C8H14 B13811295 Cyclopentane, (1-methylethylidene)- CAS No. 765-83-3

Cyclopentane, (1-methylethylidene)-

Cat. No.: B13811295
CAS No.: 765-83-3
M. Wt: 110.20 g/mol
InChI Key: RIYRLXGSAJWZRO-UHFFFAOYSA-N
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Description

Cyclopentane, (1-methylethylidene)-, also known by its IUPAC name propan-2-ylidenecyclopentane, is an organic compound with the molecular formula C8H14 and a molecular weight of 110.1968 g/mol . This compound is characterized by a cyclopentane ring substituted with an isopropylidene group, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentane, (1-methylethylidene)- typically involves the reaction of cyclopentanone with isopropylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds through a Grignard reaction mechanism, where the isopropyl group is introduced to the cyclopentane ring .

Industrial Production Methods

Industrial production of Cyclopentane, (1-methylethylidene)- often involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, (1-methylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentane, (1-methylethylidene)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentane, (1-methylethylidene)- involves its interaction with molecular targets through various pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions. This is achieved by the compound’s ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with the formula C5H10.

    Cyclohexane: A six-membered ring cycloalkane with the formula C6H12.

    Isopropylcyclopentane: A cyclopentane ring substituted with an isopropyl group.

Uniqueness

Cyclopentane, (1-methylethylidene)- is unique due to its isopropylidene substitution, which imparts distinct chemical and physical properties compared to other cycloalkanes. This substitution affects the compound’s reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

propan-2-ylidenecyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYRLXGSAJWZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227311
Record name Cyclopentane, (1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765-83-3
Record name Cyclopentane, (1-methylethylidene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentane, (1-methylethylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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